(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol is a chiral organic compound with significant implications in medicinal chemistry and synthetic organic chemistry. Its molecular formula is , and it is characterized by the presence of an aminomethyl group attached to a tetrahydrofuran ring. This compound is notable for its stereochemical configuration, which plays a crucial role in its chemical behavior and biological activity.
This compound can be derived from readily available starting materials, including tetrahydrofuran and appropriate aminomethyl precursors. The synthesis typically involves specific reaction conditions that favor the desired stereochemistry of the product.
(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol falls under the category of heterocyclic compounds due to the presence of a cyclic ether (the tetrahydrofuran ring). It is also classified as an amine because of the amino group in its structure. Its chiral nature makes it relevant in the synthesis of enantiomerically pure compounds, which are essential in pharmaceutical applications.
The synthesis of (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol typically involves several key steps:
The synthesis may require specific catalysts and controlled reaction conditions (temperature, pressure) to achieve optimal yields while maintaining the desired stereochemistry. In industrial settings, large-scale reactors with automated systems are often employed for efficiency and consistency.
The molecular structure of (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol features a five-membered tetrahydrofuran ring with an aminomethyl substituent at the 4-position and a hydroxyl group at the 3-position. Its stereochemical configuration is critical for its reactivity and interactions with biological targets.
(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The structural stability provided by the tetrahydrofuran ring enhances its binding affinity to biological targets, making it a valuable tool in biochemical studies.
The physical properties of (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol include:
Chemical properties include:
Relevant data on its properties can be found in material safety data sheets and chemical databases .
(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol has several important applications:
The systematic IUPAC name "(3R,4R)-rel-4-(aminomethyl)tetrahydrofuran-3-ol" precisely defines this chiral heterocyclic compound's molecular structure and stereochemical configuration. The base structure comprises a tetrahydrofuran ring – a saturated oxygen-containing heterocycle – substituted at the 3-position with a hydroxyl group and at the 4-position with an aminomethyl group (-CH₂NH₂). The stereochemical descriptor "(3R,4R)-rel" denotes the relative configuration between the stereocenters at C3 and C4, confirming they possess the R configuration relative to each other, though the absolute configuration may not be specified [1] [3]. This relative stereochemistry is crucial as it defines the spatial orientation of the pharmacophoric groups (amine and alcohol) that dictate molecular interactions with biological targets.
The compound exists as a hydrochloride salt in pharmaceutical contexts, named as "(3R,4R)-rel-4-(aminomethyl)tetrahydrofuran-3-ol hydrochloride" with CAS number 2094653-70-8 [3]. Alternative stereochemical representations like "(3R,4S)" in some databases refer to the same relative configuration due to differing ring numbering conventions [2] [9]. The molecular formula of the free base is C₅H₁₁NO₂ (molecular weight: 117.15 g/mol), while the hydrochloride salt has the formula C₅H₁₂ClNO₂ (molecular weight: 153.61 g/mol) [1] [3]. The SMILES notation "O[C@H]1COC[C@H]1CN" unambiguously encodes the relative stereochemistry and connectivity, essential for computational chemistry and database searches [3] [9]. This stereospecific notation distinguishes it from other diastereomers like (3R,4S), (3S,4R), or (3S,4S), which exhibit different physicochemical and biological properties. The compound's stability requires specific storage conditions (2-8°C under inert atmosphere) due to the reactivity of its functional groups, particularly the protonated amine in the salt form [3] [9].
Table 1: Nomenclature and Chemical Identifiers of (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol and Derivatives
Compound Type | Systematic Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation |
---|---|---|---|---|---|
Free Base | (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol | 91825925 | C₅H₁₁NO₂ | 117.15 | O[C@H]1COC[C@H]1CN |
Hydrochloride Salt | (3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride | 2094653-70-8 | C₅H₁₂ClNO₂ | 153.61 | O[C@H]1COC[C@H]1CN.Cl |
Stereoisomer (Alternate Numbering) | (3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride | 1630907-30-0 | C₅H₁₂ClNO₂ | 153.61 | C1C@HCN.Cl |
The structural motif of 3,4-disubstituted tetrahydrofurans bearing aminomethyl and hydroxy groups has emerged as a privileged scaffold in medicinal chemistry, with (3R,4R)-rel-4-(aminomethyl)tetrahydrofuran-3-ol representing a key chiral building block. Historically, tetrahydrofuran derivatives gained prominence due to their bioisosteric relationship with ribose moieties in nucleosides, but the specific 3-amino-4-hydroxymethyl or 3-hydroxy-4-aminomethyl substitution pattern evolved to exploit conformational rigidity and hydrogen-bonding capabilities for targeting central nervous system (CNS) receptors and ion channels [5] [6]. This scaffold offers distinct advantages: 1) The tetrahydrofuran ring provides conformational restraint compared to flexible acyclic chains, enhancing target selectivity; 2) The hydrogen-bond donor/acceptor pairs (protonated amine and hydroxyl group) mimic natural ligands; and 3) The relatively low molecular weight and polarity enhance blood-brain barrier permeability for neurological targets [6].
Patents from major pharmaceutical companies reveal the scaffold's incorporation into neurokinin-1 (NK-1) receptor antagonists, exemplified by compounds where (3R,4R)-rel-4-(aminomethyl)tetrahydrofuran-3-ol derivatives serve as critical spacers connecting aromatic pharmacophores. These antagonists demonstrated clinical potential for emesis, anxiety, and migraine by blocking substance P signaling [5]. The European patent EP1165540A1 specifically claims tetrahydropyran and tetrahydrofuran derivatives bearing basic nitrogen moieties (like aminomethyl groups) as potent NK-1 antagonists with oral bioavailability, highlighting the scaffold's versatility beyond simple heterocycles [5].
A significant evolution occurred with the discovery of sodium channel (Naᵥ) modulating activity. Patent AU2022285758A1 details substituted tetrahydrofuran analogs, structurally related to (3R,4R)-rel-4-(aminomethyl)tetrahydrofuran-3-ol, as state-dependent sodium channel inhibitors. These compounds showed promise in managing diverse pain states (neuropathic, inflammatory, visceral) by inhibiting abnormal neuronal firing without complete channel blockade [6]. The aminomethyl group, often protonated at physiological pH, engages in critical ionic interactions with the channel's voltage-sensing domain, while the hydroxyl group stabilizes the binding conformation via hydrogen bonding [6]. This targeted mechanism spurred synthesis innovations, including asymmetric routes to access enantiopure intermediates for preclinical candidates [3] [4].
Table 2: Therapeutic Applications of Tetrahydrofuran-Based Aminomethyl Derivatives in Patented Pharmaceuticals
Therapeutic Area | Molecular Target | Biological Activity | Structural Role of Scaffold | Patent/Reference |
---|---|---|---|---|
Migraine/Anxiety/Emesis | Neurokinin-1 (NK-1) Receptor | Substance P Antagonism | Rigid spacer linking aromatic groups; amine for receptor ionic interaction | EP1165540A1 [5] |
Neuropathic/Inflammatory Pain | Voltage-Gated Sodium Channels (Naᵥ) | State-Dependent Inhibition | Conformational restraint; protonated amine for channel interaction | AU2022285758A1 [6] |
Diabetic Neuropathy/Small Fiber Neuropathy | Voltage-Gated Sodium Channels (Naᵥ1.7, Naᵥ1.8) | Pathological Hyperexcitability Suppression | Hydrogen bonding network via OH and NH₂ groups | AU2022285758A1 [6] |
Antiviral/Antibacterial | Various (e.g., HCV NS5A, LeuRS) | Viral Replication/Bacterial Protein Synthesis Inhibition | Core heterocycle mimicking nucleosides | General scaffold utility [7] |
The scaffold's chemical accessibility further fueled its adoption. Early routes often yielded racemic mixtures ("rel-" prefix), requiring chiral resolution [1] [2]. Advances in asymmetric synthesis, particularly chiral pool derivatization or catalytic methods, enabled efficient production of enantiomerically pure material for structure-activity relationship (SAR) studies [4]. For instance, AChemBlock markets (3S,4R)-4-aminotetrahydrofuran-3-ol (CAS 153610-14-1), a closely related regioisomer, as a building block, highlighting the demand for stereodefined tetrahydrofuran amines in drug discovery pipelines [4]. The progression from racemic mixtures to enantiopure synthesis reflects the growing understanding of the critical impact of stereochemistry on the pharmacokinetic and pharmacodynamic profiles of drugs incorporating this motif. Current research explores fused bicyclic variants and fluorinated analogs to enhance metabolic stability and target affinity, leveraging the core scaffold's proven versatility while addressing limitations of earlier derivatives [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7